TX-1123

Src kinase inhibition tyrphostin comparator IC50 potency

TX-1123 (CAS 157397-06-3) is a 2-hydroxyarylidene-4-cyclopentene-1,3-dione derivative belonging to the tyrphostin class of low-molecular-weight protein tyrosine kinase (PTK) inhibitors. Unlike malononitrile-based tyrphostins such as AG17, TX-1123 incorporates a cyclopentenedione pharmacophore, which confers a distinct kinase inhibition profile (Src IC50 = 2.2 μM, eEF2-K IC50 = 3.2 μM, PKA IC50 = 9.6 μM) alongside markedly reduced mitochondrial and hepatic toxicity.

Molecular Formula C20H24O3
Molecular Weight 312.4 g/mol
Cat. No. B15608278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTX-1123
Molecular FormulaC20H24O3
Molecular Weight312.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H24O3/c1-19(2,3)14-10-12(9-13-16(21)7-8-17(13)22)11-15(18(14)23)20(4,5)6/h7-11,23H,1-6H3
InChIKeyVUEUMQIBGLKJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TX-1123 for Research Procurement: A Cyclopentenedione Tyrphostin with Quantified Selectivity and Toxicity Advantages


TX-1123 (CAS 157397-06-3) is a 2-hydroxyarylidene-4-cyclopentene-1,3-dione derivative belonging to the tyrphostin class of low-molecular-weight protein tyrosine kinase (PTK) inhibitors [1]. Unlike malononitrile-based tyrphostins such as AG17, TX-1123 incorporates a cyclopentenedione pharmacophore, which confers a distinct kinase inhibition profile (Src IC50 = 2.2 μM, eEF2-K IC50 = 3.2 μM, PKA IC50 = 9.6 μM) alongside markedly reduced mitochondrial and hepatic toxicity [1]. Its dual activity as a cyclo-oxygenase-2 (COX-2) inhibitor (IC50 = 1.16 μM) with a COX-1/COX-2 selectivity ratio of 13.5 further differentiates it from both classical tyrphostins and conventional NSAIDs [2].

Why In-Class Tyrphostin Substitution Fails: The Pharmacophore-Dependent Toxicity and Selectivity Cliff of TX-1123


Generic substitution within the tyrphostin class is precluded by a fundamental pharmacophore-toxicity relationship. The malononitrile moiety of classical tyrphostins like AG17, while conferring potent PTK inhibition, is also the structural driver of severe mitochondrial uncoupling (Cmax = 0.02 μM) and ATP synthesis inhibition (IC50 = 0.0035 μM) [1]. TX-1123 replaces this malononitrile with a 2-methylene-4-cyclopentene-1,3-dione group, which retains Src kinase inhibitory potency (IC50 = 2.2 μM vs. AG17 IC50 > 350 μM) while reducing mitochondrial toxicity by ≥1000-fold and hepatotoxicity by ≥50-fold [1][2]. This pharmacophore swap creates a 'selectivity cliff' — minor structural modifications, such as O-methylation to TX-1925, alter both kinase inhibition and COX-2 selectivity ratios (RC1/C2 dropping from 13.5 to 4.63), demonstrating that even closely related TX-series analogs are not functionally interchangeable [1][3].

Quantitative Differentiation Evidence for TX-1123: Head-to-Head Data Versus Closest Comparators


Src Kinase Inhibitory Potency: TX-1123 vs. Tyrphostin AG17 (Direct Head-to-Head)

TX-1123 exhibits approximately 159-fold greater Src kinase inhibitory potency than its parent compound tyrphostin AG17. In a direct enzymatic assay using recombinant Src kinase (PDB ID=2SRC), TX-1123 inhibited Src kinase activity with an IC50 of 2.2 μM, whereas AG17 showed only weak inhibition with an IC50 exceeding 350 μM [1]. The O-methylated derivative TX-1925 showed slightly reduced potency (IC50 = 3.1 μM), confirming that the free phenolic hydroxyl group of TX-1123 contributes to optimal kinase interaction [1].

Src kinase inhibition tyrphostin comparator IC50 potency

Mitochondrial Toxicity Reduction: TX-1123 vs. AG17 (Direct Head-to-Head Quantitative Toxicology)

TX-1123 demonstrates a dramatic reduction in mitochondrial toxicity compared to tyrphostin AG17 across two independent toxicological endpoints. For mitochondrial uncoupling activity, TX-1123 exhibited a Cmax of 2 μM (Vmax = 260 nanoatom O/mg/min), whereas AG17 showed potent uncoupling at Cmax = 0.02 μM (Vmax = 270 nanoatom O/mg/min) — a 100-fold lower uncoupling potency for TX-1123 [1]. For ATP synthesis inhibition, TX-1123 exhibited an IC50 of 5 μM, compared to AG17 IC50 = 0.0035 μM (3.5 nM), representing approximately 1,428-fold weaker ATP synthesis inhibitory activity [1]. Overall mitochondrial toxicity is reported as ≥1000-fold reduced for TX-1123 versus AG17 .

mitochondrial toxicity uncoupling activity ATP synthesis inhibition safety profiling

Kinase Selectivity Window: Src/eEF2-K/PKA vs. EGFR-K/PKC Discrimination

TX-1123 exhibits a substantial selectivity window between its primary kinase targets (Src, eEF2-K, and PKA) and the distantly related kinases EGFR-K and PKC. TX-1123 inhibits Src with an IC50 of 2.2 μM, eEF2-K with an IC50 of 3.2 μM, and PKA with an IC50 of 9.6 μM, while EGFR-K and PKC are inhibited only at much higher concentrations with IC50 values of 320 μM each . This represents an approximately 145-fold selectivity window between Src inhibition (IC50 = 2.2 μM) and EGFR-K/PKC inhibition (IC50 = 320 μM) .

kinase selectivity Src family kinases EGFR kinase PKC off-target profiling

COX-2 Inhibitory Activity and Selectivity: TX-1123 vs. Celecoxib (Cross-Study Comparison with Mechanistic Differentiation)

TX-1123 acts as a COX-2 preferential inhibitor with a COX-1/COX-2 selectivity ratio (RC1/C2) of 13.5, approaching that of the clinically used COX-2-selective drug celecoxib (RC1/C2 = 30.8) [1]. TX-1123 inhibits COX-2 with an IC50 of 1.16 μM and COX-1 with an IC50 of 15.7 μM [1]. Critically, molecular docking simulations demonstrate that TX-1123 binds to a different pocket (pocket B) on the COX-2 molecule than celecoxib (pocket C), with the oxygen atom of the 4-cyclopentene-1,3-dione region interacting with Cys26 and Gln447 of COX-2, whereas celecoxib's sulfonamide group interacts with Ile503 and Phe504 [1][2]. This mechanistically distinct binding mode means TX-1123 represents an orthogonal chemical tool for COX-2 modulation, rather than a simple potency competitor to celecoxib.

COX-2 inhibition cyclo-oxygenase COX-2 selectivity ratio celecoxib comparator NSAID alternative

Antitumor Activity with Reduced Hepatotoxicity: TX-1123 vs. AG17 in Human Cancer Cell Lines

TX-1123 exhibits potent antitumor activity against human cancer cell lines while maintaining a substantially improved hepatotoxicity profile compared to AG17. In cell viability assays, TX-1123 inhibited HepG2 hepatocellular carcinoma cells with an EC50 of 3.66 μM and HCT116 colorectal carcinoma cells with an EC50 of 39 μM . Critically, TX-1123 demonstrated ≥50-fold reduced hepatotoxicity compared to AG17 when evaluated in primary rat hepatocytes [1]. The combination of micromolar antitumor potency with dramatically reduced hepatic toxicity represents a meaningful therapeutic window expansion that is not observed with the parent tyrphostin AG17.

antitumor activity HepG2 HCT116 hepatotoxicity therapeutic index

eEF2 Kinase Inhibition: TX-1123 as a Validated Tool Compound in Muscle Physiology Research

Beyond its PTK inhibitory activity, TX-1123 has been independently validated as an effective inhibitor of eukaryotic elongation factor-2 kinase (eEF2-K) with an IC50 of 3.2 μM [1]. In an ex vivo rat skeletal muscle model, TX-1123 at 10 μM significantly blunted contraction-stimulated changes in eEF2 phosphorylation and protein synthesis, demonstrating functional target engagement in intact tissue [2]. This application is distinct from the use of the imidazolium eEF2-K inhibitor NH125 (IC50 = 60 nM), which exhibits different selectivity and toxicity profiles [3]. TX-1123 thus serves as an orthogonal chemical probe for eEF2-K signaling studies, with the additional benefit of its well-characterized Src/COX-2 pharmacology enabling multi-target pathway analysis.

eEF2 kinase translation elongation skeletal muscle protein synthesis tool compound

Evidence-Backed Application Scenarios for TX-1123 Procurement in Academic and Industrial Research


Src Kinase-Driven Oncology Research Requiring Low Mitochondrial Interference

TX-1123 is the preferred tyrphostin for Src kinase inhibition studies in cancer models where mitochondrial off-target effects would confound data interpretation. With an IC50 of 2.2 μM against Src kinase — >159-fold more potent than AG17 (IC50 > 350 μM) — and ≥1000-fold reduced mitochondrial uncoupling activity, TX-1123 enables Src inhibition at concentrations (2–10 μM) that do not trigger the mitochondrial dysfunction associated with classical malononitrile-derived tyrphostins [1]. This is particularly critical for studies in metabolically active cancer cell lines (e.g., HepG2, where TX-1123 EC50 = 3.66 μM) or in vivo xenograft models where mitochondrial toxicity would otherwise limit the usable dose range .

COX-2 Pharmacological Studies Requiring an Orthogonal Binding Mode to Celecoxib

TX-1123 is a valuable orthogonal chemical probe for COX-2 pharmacology when researchers need to validate findings obtained with sulfonamide-based COX-2 inhibitors like celecoxib. TX-1123 binds COX-2 at a distinct pocket (pocket B, interacting with Cys26 and Gln447) versus celecoxib's binding site (pocket C, interacting with Ile503 and Phe504), providing a mechanistically independent means of inhibiting COX-2 activity [1]. With a COX-2 IC50 of 1.16 μM and a COX-1/COX-2 selectivity ratio of 13.5, TX-1123 offers sufficient potency and selectivity for cell-based COX-2 studies while its concurrent Src kinase inhibition (IC50 = 2.2 μM) makes it uniquely suited for investigating COX-2/PI3K/Akt/Src signaling crosstalk in inflammation-associated carcinogenesis [1].

eEF2 Kinase Target Validation Using Orthogonal Chemical Probes

For research groups studying eEF2 kinase signaling in muscle physiology, protein translation control, or cancer cell metabolism, TX-1123 serves as an essential orthogonal probe to confirm phenotypes observed with the more potent but structurally distinct eEF2-K inhibitor NH125. TX-1123 inhibits eEF2-K with an IC50 of 3.2 μM and has been functionally validated in ex vivo rat skeletal muscle preparations at 10 μM, where it blunts contraction-stimulated eEF2 phosphorylation and protein synthesis [1]. Using TX-1123 alongside NH125 (IC50 = 60 nM) allows researchers to distinguish eEF2-K-specific effects from potential off-target activities of either compound, a practice recommended by chemical biology best-practice guidelines [1].

Hepatocellular Carcinoma (HCC) Drug Discovery with Built-in Hepatotoxicity Counter-Screening

TX-1123 is strategically advantageous for hepatocellular carcinoma drug discovery programs because its ≥50-fold reduced hepatotoxicity versus AG17 allows researchers to distinguish between compound-mediated antitumor efficacy and general hepatic cytotoxicity in the same experimental system. TX-1123 inhibits HepG2 HCC cells with an EC50 of 3.66 μM while exhibiting an IC50 of 57 μM in normal rat hepatocytes, providing a ~15.6-fold selectivity window between tumor cell killing and normal hepatocyte toxicity [1]. This built-in counter-screen is particularly valuable in early-stage HCC drug discovery, where distinguishing tumor-selective activity from non-specific hepatotoxicity is a critical go/no-go decision point that typically requires separate assays when using more toxic tyrphostins like AG17 [1].

Technical Documentation Hub

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29 linked technical documents
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